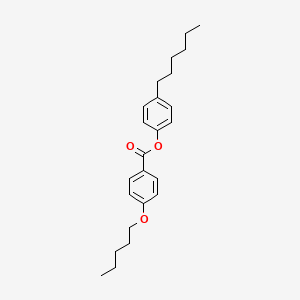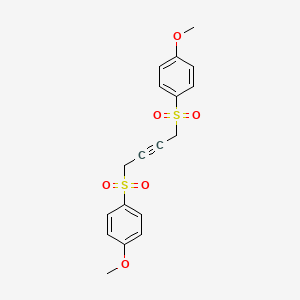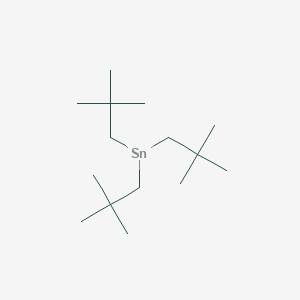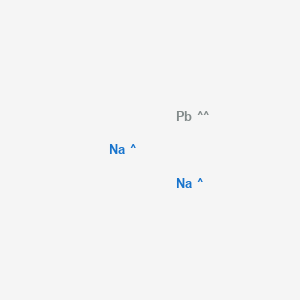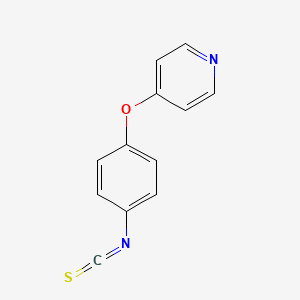
4-(4-Isothiocyanatophenoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Isothiocyanatophenoxy)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a phenoxy group, which in turn is substituted with an isothiocyanate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isothiocyanatophenoxy)pyridine typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 4-hydroxyphenylpyridine through a nucleophilic aromatic substitution reaction. This can be achieved by reacting 4-chloropyridine with phenol in the presence of a base such as potassium carbonate.
Introduction of the Isothiocyanate Group: The phenoxy intermediate is then treated with thiophosgene (CSCl2) or a similar reagent to introduce the isothiocyanate group. This reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(4-Isothiocyanatophenoxy)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonyl derivatives or reduction reactions to form amines.
Electrophilic Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines, typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Sulfonyl Derivatives: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
科学的研究の応用
4-(4-Isothiocyanatophenoxy)pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 4-(4-Isothiocyanatophenoxy)pyridine involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function. The compound can target specific amino acid residues, such as lysine or cysteine, in the active sites of enzymes, leading to the formation of stable thiourea or thiocarbamate adducts.
類似化合物との比較
Similar Compounds
4-(4-Isocyanatophenoxy)pyridine: Similar structure but with an isocyanate group instead of an isothiocyanate group.
4-(4-Aminophenoxy)pyridine: Contains an amino group instead of an isothiocyanate group.
4-(4-Nitrophenoxy)pyridine: Contains a nitro group instead of an isothiocyanate group.
Uniqueness
4-(4-Isothiocyanatophenoxy)pyridine is unique due to its isothiocyanate group, which imparts distinct reactivity compared to other functional groups. This reactivity makes it particularly useful in applications requiring covalent modification of biomolecules, such as enzyme inhibition studies and protein labeling.
特性
CAS番号 |
52024-72-3 |
|---|---|
分子式 |
C12H8N2OS |
分子量 |
228.27 g/mol |
IUPAC名 |
4-(4-isothiocyanatophenoxy)pyridine |
InChI |
InChI=1S/C12H8N2OS/c16-9-14-10-1-3-11(4-2-10)15-12-5-7-13-8-6-12/h1-8H |
InChIキー |
OKAZJDXEZKHOMS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=C=S)OC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Naphthalen-1-yl)amino]benzoyl chloride](/img/structure/B14641158.png)
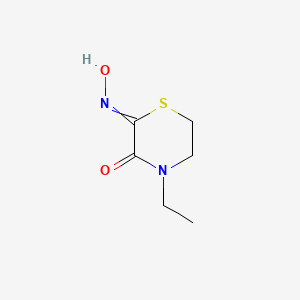
![Propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]-](/img/structure/B14641179.png)


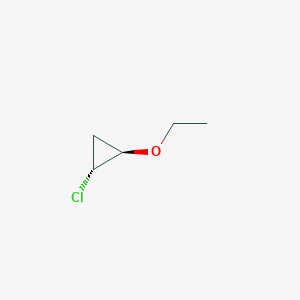
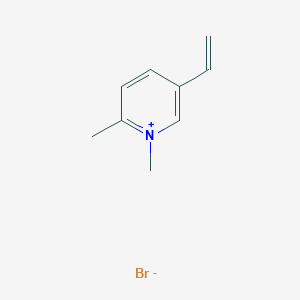
![{2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14641213.png)
